(1R,2R)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate
Description
(1R,2R)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate (CAS: 904316-40-1) is a chiral ester derivative of 1,2,3,4-tetrahydronaphthalenol, featuring a benzoate group at the 2-position and a hydroxyl group at the 1-position of the partially hydrogenated naphthalene ring.
Properties
CAS No. |
904316-40-1 |
|---|---|
Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl] benzoate |
InChI |
InChI=1S/C17H16O3/c18-16-14-9-5-4-6-12(14)10-11-15(16)20-17(19)13-7-2-1-3-8-13/h1-9,15-16,18H,10-11H2/t15-,16-/m1/s1 |
InChI Key |
DTWAJUHXCCVMBI-HZPDHXFCSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]([C@@H]1OC(=O)C3=CC=CC=C3)O |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1OC(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate typically involves the coupling of (1R,2R)-1,2-cyclohexanedimethanol with benzoic acid or its derivatives under the action of an acid-binding agent . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced efficiency and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Ester Hydrolysis
The benzoate ester moiety undergoes hydrolysis under acidic or basic conditions to regenerate the parent alcohol and benzoic acid (or its conjugate base). For example:
-
Conditions : Acidic (HCl, H₂SO₄) or alkaline (NaOH, KOH) aqueous solutions at elevated temperatures (50–100°C) .
-
Stereochemical Impact : The (1R,2R) configuration influences reaction rates due to steric hindrance near the ester group, slowing hydrolysis compared to non-sterically hindered analogs .
Transesterification
The compound participates in transesterification with alcohols in the presence of catalysts (e.g., DMAP, Lewis acids):
-
Example : Reaction with adamantan-2-ol in dichloromethane (DCM) using DMAP yields adamantane-1-carboxylate derivatives (67–94% yields) .
-
Table: Transesterification Outcomes
Oxidation of the Hydroxyl Group
The secondary hydroxyl group is susceptible to oxidation, forming ketones under controlled conditions:
-
Challenges : Over-oxidation risks degrading the tetrahydronaphthalene ring; milder conditions (e.g., TEMPO) preserve stereochemistry .
Ring-Opening Reactions
Under acidic conditions, the tetrahydronaphthalene ring may undergo electrophilic addition or ring-opening. For example, epoxidation followed by acid-catalyzed ring-opening forms diols or other functionalized derivatives .
Biological Interactions
While not a direct chemical reaction, the compound interacts with enzymes (e.g., esterases) in biological systems, leading to hydrolysis. These interactions are critical for prodrug activation or metabolic studies .
Key Considerations
-
Stereochemical Stability : The (1R,2R) configuration resists racemization under mild conditions but may epimerize under strongly acidic/basic or high-temperature regimes .
-
Solvent Effects : Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates in transesterification compared to non-polar solvents .
Scientific Research Applications
Medicinal Chemistry Applications
Therapeutic Potential
Preliminary studies indicate that (1R,2R)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate may exhibit various therapeutic effects. Research has focused on its interactions with biological targets such as enzymes and receptors. Initial findings suggest that it may have:
- Anti-inflammatory properties : Studies have shown potential in modulating inflammatory pathways.
- Antioxidant activity : The compound may help in reducing oxidative stress.
- Neuroprotective effects : It shows promise in protecting neuronal cells from damage.
Further research is necessary to elucidate the precise mechanisms behind these activities and their implications for drug development.
Organic Synthesis
Synthesis Methods
The synthesis of (1R,2R)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate can be achieved through various methods. Key synthetic pathways include:
- Direct acylation of tetrahydronaphthol : This method involves the reaction of tetrahydronaphthol with benzoic acid derivatives under acidic conditions.
- Use of coupling reagents : Employing reagents like DCC (dicyclohexylcarbodiimide) to facilitate the formation of the ester bond between the hydroxyl group and the benzoate moiety.
Optimizing these methods can enhance yield and purity for research applications.
Case Studies
Several case studies have evaluated the biological activity and potential applications of (1R,2R)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate:
-
Neuroprotective Study : A study demonstrated that this compound could reduce neuronal cell death in vitro by modulating apoptotic pathways.
- Methodology : Neuronal cultures were treated with varying concentrations of the compound.
- Results : Significant reduction in cell death was observed at higher concentrations.
-
Anti-inflammatory Research : Another study investigated its effects on inflammatory markers in animal models.
- Methodology : Inflammatory responses were induced in rats followed by treatment with the compound.
- Results : Marked decrease in pro-inflammatory cytokines was noted.
These studies highlight the compound's potential as a therapeutic agent but also indicate the need for further investigation to confirm efficacy and safety profiles.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. The benzoate ester can undergo hydrolysis, releasing benzoic acid, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ester Group Variations
(a) Acetate Analogs
Such esters are often intermediates in prodrug development, where metabolic cleavage of the acetyl group releases the active hydroxyl compound .
(b) Thiol-Containing Esters
- 5c– (2R,3R)-3-Mercapto-1,2,3,4-tetrahydronaphthalen-2-yl benzoate : Synthesized at -40°C with 97% yield and 95:5 enantiomeric ratio, this compound replaces the hydroxyl group with a thiol (-SH) at the 3-position. The thiol group introduces nucleophilic reactivity, enabling disulfide bond formation or metal coordination, which is absent in the hydroxyl-bearing parent compound. NMR data (e.g., δ 7.60–7.30 ppm for aromatic protons) and optical rotation ([α]D25 = +75.2) highlight distinct electronic and stereochemical profiles .
Functional Group Modifications
(a) Amino Alcohol Derivatives
- N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide (CAS: 88058-70-2): Introduces a methoxy group at the 7-position and replaces the benzoate with a propanamide. This modification enhances hydrogen-bonding capacity and may influence receptor binding, as seen in related bioactive molecules .
(b) Sulfane and Sulfanyl Derivatives
Complex Esters with Additional Substituents
- [(1R,2R,8aR)-7-(2-Hydroxypropan-2-yl)-1,8a-dimethyl-6-oxo-1,2,3,4-tetrahydronaphthalen-2-yl] (Z)-3-methylsulfanylprop-2-enoate (CAS: 211691-00-8): Incorporates a methylsulfanylpropenoate group and hydroxyisopropyl substituent, illustrating how extended functionalization can modulate bioactivity, particularly in enzyme inhibition contexts .
Comparative Data Table
Research Findings and Implications
- Synthetic Efficiency : High yields (97–98%) and enantiomeric ratios (up to 96:4) in thiol-containing analogs suggest that similar catalytic asymmetric methods could optimize the synthesis of the target compound.
- Structural Dynamics : The benzoate group’s aromaticity contributes to π-π stacking interactions, whereas acetate or sulfanyl groups alter solubility and metabolic stability .
Biological Activity
(1R,2R)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate is a compound derived from tetrahydronaphthalene, characterized by its hydroxyl and benzoate functional groups. This compound has garnered attention in medicinal chemistry due to its unique stereochemistry and potential therapeutic applications. This article explores its biological activity, including anti-inflammatory properties and interactions with various biological targets.
The molecular formula of (1R,2R)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate is C17H16O3, with a molecular weight of 268.31 g/mol. The compound's structure contributes to its reactivity and biological interactions.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of (1R,2R)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate. For instance:
- Inhibition of Nitric Oxide Production : The compound has been shown to significantly inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 cells and zebrafish larvae in a dose-dependent manner .
- Suppression of Prostaglandin E2 : It also reduces the production of prostaglandin E2, which is critical in inflammatory responses .
- Mechanisms of Action : The mechanisms underlying its anti-inflammatory effects involve the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. Additionally, it suppresses the activation of NF-κB and MAPK pathways in LPS-stimulated cells .
Interaction with Biological Targets
The compound's binding affinity to various biological targets is crucial for understanding its therapeutic potential. Initial findings suggest:
- Enzyme Inhibition : Studies indicate that (1R,2R)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate may interact with key enzymes involved in inflammatory pathways .
- Receptor Binding : Its ability to bind to specific receptors could further elucidate its role in modulating biological responses.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of (1R,2R)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate, a comparison with structurally similar compounds is provided below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 7-Hydroxy-1,2,3,4-tetrahydronaphthalene | Structure | Primarily studied for flavoring properties |
| (S)-1-Hydroxy-1,2-dihydronaphthalene | Structure | Different stereochemistry; explored for fragrance applications |
| 5-Methyl-1-hydroxy-naphthalene | Structure | Known for its use in organic synthesis |
The combination of the tetrahydronaphthalene structure with the benzoate moiety provides distinct chemical reactivity and biological activity compared to these similar compounds.
Case Studies
Several case studies have investigated the biological effects of (1R,2R)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate:
-
Study on RAW 264.7 Cells : In vitro studies demonstrated significant reductions in inflammatory markers upon treatment with varying concentrations of the compound.
- Results : A concentration-dependent decrease in NO production was observed.
- : These findings suggest potential applications in treating inflammatory diseases.
-
Zebrafish Larvae Model : In vivo studies using zebrafish larvae showed that treatment with the compound significantly inhibited LPS-induced inflammation.
- Results : Marked reduction in inflammatory responses was noted.
- : This model supports the compound's efficacy as an anti-inflammatory agent.
Q & A
Q. What are the optimized synthetic routes for enantioselective preparation of (1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate?
The compound can be synthesized via asymmetric catalysis or resolution of racemic mixtures. For example, Ir-catalyzed hydrogenation of cyclic enamides (as in ) may be adapted for stereoselective reduction. demonstrates that low-temperature reactions (e.g., -40°C) enhance enantiomeric excess (e.e.) in similar benzoate derivatives, achieving >95% e.e. using chiral catalysts. Post-synthetic modifications, such as benzoate esterification, require anhydrous conditions and acylating agents like benzoyl chloride. Key steps include:
Q. How can spectroscopic data resolve structural ambiguities in this compound?
Critical spectral markers include:
- NMR :
- : Protons on the tetrahydronaphthalene ring show distinct splitting patterns (e.g., axial vs. equatorial H). For example, vicinal coupling constants () >8 Hz suggest trans-diaxial protons.
- : Carbonyl (C=O) signals near 167–170 ppm confirm benzoate formation.
- IR : Stretching vibrations at ~1720 cm (C=O) and ~3400 cm (OH).
- HRMS : Exact mass matching the molecular formula (CHO, expected [M+H] = 269.1178).
Contradictions between predicted and observed data (e.g., unexpected diastereomer ratios) require revisiting reaction conditions or chiral column calibration .
Advanced Research Questions
Q. How can conflicting stereochemical assignments between X-ray crystallography and NMR be resolved?
Discrepancies may arise from dynamic effects in solution (e.g., ring puckering) versus solid-state structures. To address this:
- Perform X-ray crystallography using SHELXL () for absolute configuration determination. Compare torsion angles and Flack parameters with NMR-derived NOE (Nuclear Overhauser Effect) data.
- Use DFT calculations to model solution-state conformers and predict coupling constants. For example, resolved a hydrazinecarbothioamide structure via crystallography (R factor = 0.036), highlighting the importance of high-resolution data.
- Cross-validate with VCD (Vibrational Circular Dichroism) or ECD (Electronic Circular Dichroism) for chiral centers .
Q. What strategies mitigate racemization during functional group transformations?
Racemization risks arise during esterification, oxidation, or acidic/basic workups. Mitigation approaches include:
- Low-temperature reactions : E.g., -40°C for benzoate formation ().
- Protecting groups : Use silyl ethers (e.g., TBS) for hydroxyl protection before esterification.
- Mild reagents : Avoid strong acids/bases; employ enzymatic catalysis (lipases) for stereoretentive reactions.
- Real-time monitoring : Use inline IR or polarimetry to detect racemization early .
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
- DFT/Molecular Mechanics : Calculate transition states for key steps (e.g., hydrogenation barriers). ’s in silico framework can be adapted to model steric/electronic effects of the benzoate group.
- Docking Studies : Predict binding affinities if the compound is bioactive (e.g., retinoid antagonism, as in ).
- Solvent Effects : Use COSMO-RS to optimize solvent selection for solubility/reactivity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
